(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine
CAS No.:
Cat. No.: VC17485150
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol
* For research use only. Not for human or veterinary use.
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine -](/images/structure/VC17485150.png)
Specification
Molecular Formula | C10H10F3N |
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Molecular Weight | 201.19 g/mol |
IUPAC Name | (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
Standard InChI | InChI=1S/C10H10F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1 |
Standard InChI Key | ABWUJOISVMJGJB-VIFPVBQESA-N |
Isomeric SMILES | C=C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N |
Canonical SMILES | C=CC(C1=CC(=CC=C1)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-enylamine, reflects its stereospecific configuration and functional groups:
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Core structure: A propenylamine chain (CH₂=CH–CH(NH₂)–) attached to a phenyl ring.
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Substituent: A trifluoromethyl (–CF₃) group at the meta position (C3) of the phenyl ring.
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Chirality: The amine-bearing carbon (C1) exhibits an S configuration, critical for enantioselective interactions .
Table 1: Key Chemical Properties
Property | Value | Source |
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Molecular Formula | C₁₀H₁₁F₃N | |
Molecular Weight | 203.21 g/mol | |
CAS Registry Number | 1886-26-6 | |
Purity | 95% | |
SMILES Notation | CC(N)CC1=CC=CC(C(F)(F)F)=C1 |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propenylamine moiety introduces reactivity for further functionalization .
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis of (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-enylamine involves strategic bond formation between the phenyl and propenylamine units while preserving stereochemical integrity. Key steps include:
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Phenyl Ring Functionalization: Introduction of the trifluoromethyl group via Friedel-Crafts alkylation or halogen exchange .
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Propenylamine Construction: Asymmetric synthesis of the chiral amine using catalysts or chiral auxiliaries .
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Coupling Reactions: Linking the phenyl and propenylamine groups through nucleophilic substitution or condensation .
Detailed Synthetic Route (Based on Patent WO2010028232A1)
A patent describing the synthesis of a structurally related spirocyclic compound (WO2010028232A1) provides insights into analogous intermediates and reaction conditions :
Step 1: Preparation of the Pyrazolo-5-one Intermediate (Formula III)
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Reactants: (3R)-(1,1-dimethylethyl)-7aR-ethenyltetrahydro-1H-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one (Formula II).
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Reaction: Treatment with triethylamine in ethanol at 20–30°C for 5–7 hours yields the pyrazolo-5-one (Formula III) .
Step 2: Formation of the Diene-Imine (Formula V)
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Reactants: Pyrazolo-5-one (Formula III) and [(1S)-1-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-1-phenylprop-2-enyl]amine (Formula IV).
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Reaction: Heating under reflux with azeotropic water removal forms the diene-imine intermediate .
Step 3: Reduction and Salt Formation
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Reduction: Sodium metabisulfite (Na₂S₂O₅) in a water-immiscible solvent reduces the diene-imine to a diene-amine.
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Salt Formation: Treatment with maleic acid in toluene yields the crystalline maleate salt (Formula VI) .
While this patent focuses on a different target molecule, the use of enantioselective reduction and salt crystallization highlights methodologies applicable to (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-enylamine.
Stereochemical Considerations
The S configuration at C1 is achieved through:
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Chiral Pool Synthesis: Starting from enantiomerically pure precursors (e.g., L-pyroglutamic acid) .
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Asymmetric Catalysis: Employing N-heterocyclic carbene-metal complexes to control stereochemistry during imine reduction .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the trifluoromethyl group; soluble in organic solvents like ethanol and dichloromethane .
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Stability: Sensitive to oxidation at the propenyl double bond; storage under inert gas (N₂/Ar) recommended .
Spectroscopic Data (Inferred from Analogs)
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (m, 1H, ArH), 7.45 (m, 3H, ArH), 5.85 (dd, 1H, CH₂=CH–), 5.25 (m, 2H, CH₂=CH–), 3.90 (q, 1H, CH–NH₂) .
Challenges and Future Directions
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Scalability: Multi-step syntheses requiring chiral resolution remain costly.
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Toxicity Profiling: Limited data on metabolic pathways necessitate further studies.
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